molecular formula C7H13ClN2O B2788874 2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride CAS No. 2172063-36-2

2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride

Cat. No.: B2788874
CAS No.: 2172063-36-2
M. Wt: 176.64
InChI Key: PBJVRKMVTJKEIT-UHFFFAOYSA-N
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Description

2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride is a chemical compound with the molecular formula C7H13ClN2O. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro and octanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-azaspiro[34]octan-7-one hydrochloride typically involves the reaction of a suitable precursor with an amine source under controlled conditionsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as precursor preparation, cyclization, amination, and salt formation, with careful control of temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted spiro compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride
  • 2,6-Diazaspiro[3.4]octan-7-one derivatives

Uniqueness

2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-amino-6-azaspiro[3.4]octan-7-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c8-5-1-7(2-5)3-6(10)9-4-7;/h5H,1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJVRKMVTJKEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)NC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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